2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can form complexes with various metal ions . The formation of these complexes can be verified by UV-Vis spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary greatly depending on their specific structure. In general, they are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Scientific Research Applications
Chemical Reactivity and Antineoplastic Activity
Compounds with structures involving hydroxymethyl and triazolyl groups have been synthesized and evaluated for their chemical reactivity and potential antineoplastic (anti-cancer) activities. For example, derivatives of pyrrolizine with hydroxymethyl groups have been prepared and assessed for their activities against certain types of cancer, demonstrating the potential of structurally similar compounds in medicinal chemistry (Anderson, Chang, & Mcpherson, 1983).
Corrosion Inhibition
Triazole derivatives have been widely studied for their corrosion inhibition properties, particularly for protecting metals in acidic environments. The efficacy of these inhibitors often depends on the substituents present in the molecule. This application is relevant to industrial processes, where corrosion resistance is crucial (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Antifungal Properties
The solubility, thermodynamics, and partitioning processes of triazole compounds, indicative of their potential as antifungal agents, have been studied. These properties are essential for understanding the pharmacokinetics and pharmacodynamics of potential antifungal drugs, showcasing the broader implications of triazole derivatives in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).
Catalytic Activities
The catalytic activities of complexes containing triazole and related derivatives demonstrate the potential of these compounds in facilitating various chemical reactions, including the oxidation of alcohols and alkanes under mild conditions. This research area explores the use of such compounds in synthetic chemistry and industrial applications, providing a foundation for developing new catalysts (Sutradhar, Alegria, Guedes da Silva, Liu, & Pombeiro, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-(4-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-9-3-1-8(2-4-9)12(19)5-16-11(7-18)10(6-17)14-15-16/h1-4,12,17-19H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZANIRMGFNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C(=C(N=N2)CO)CO)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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